3-[(4-chlorophenyl)methyl]-8-(2-methoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
3-[(4-chlorophenyl)methyl]-8-(2-methoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-8-(2-methoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4/c1-25-11-14(22)20-8-6-17(7-9-20)15(23)21(16(24)19-17)10-12-2-4-13(18)5-3-12/h2-5H,6-11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOQERKPZINBNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)methyl]-8-(2-methoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diketone under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the spirocyclic intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyacetyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the spirocyclic core, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-chlorophenyl)methyl]-8-(2-methoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is being explored as a selective agonist for delta opioid receptors, which could have implications in pain management and addiction treatment.
Chemical Biology: Its unique structure allows for the exploration of spirocyclic compounds in biological systems, potentially leading to the discovery of new bioactive molecules.
Mechanism of Action
The compound exerts its effects primarily through interaction with delta opioid receptors. Upon binding to these receptors, it activates G-protein coupled receptor (GPCR) pathways, leading to downstream signaling events that modulate pain perception and other physiological responses . The molecular targets include the delta opioid receptor itself, and the pathways involved are primarily those associated with GPCR signaling .
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-8-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(3-(pyridin-3-yl)propyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- methyl 2-(8-(4-acetamidobenzyl)-2,4-dioxo-1-phenethyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetate
- (+)-4-[(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC80)
- 4-[(αR)-α-((2S,5R*)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl]-N,N-diethylbenzamide (BW373U86)**
Uniqueness
What sets 3-[(4-chlorophenyl)methyl]-8-(2-methoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione apart is its specific structural configuration, which confers high selectivity and potency for delta opioid receptors. This makes it a promising candidate for therapeutic applications where selective receptor targeting is crucial .
Biological Activity
The compound 3-[(4-chlorophenyl)methyl]-8-(2-methoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has been explored for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 288.75 g/mol. Its structure features a spirodecane framework that contributes to its biological activity.
1. Cardiovascular Effects
Recent studies have demonstrated that compounds based on the 1,3,8-triazaspiro[4.5]decane scaffold exhibit significant cardioprotective effects. Specifically, a study identified several derivatives that inhibited the mitochondrial permeability transition pore (mPTP), which is crucial in preventing myocardial cell death during reperfusion injury. The compounds showed reduced apoptotic rates and improved cardiac function in models of myocardial infarction (MI) .
2. Anticancer Potential
Research has indicated that certain triazaspiro compounds possess anticancer properties. For instance, derivatives have been shown to induce apoptosis in cancer cell lines by triggering mitochondrial pathways and modulating key signaling cascades involved in cell survival and proliferation .
3. Antimicrobial Activity
Some studies have reported antimicrobial activity associated with triazaspiro compounds. The presence of the chlorophenyl group enhances interaction with bacterial membranes, potentially leading to increased permeability and cell death .
Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Study A | Inhibition of mPTP leading to reduced apoptosis in MI models | In vitro and animal models |
| Study B | Induction of apoptosis in cancer cell lines | Cell culture assays |
| Study C | Antimicrobial effects against Gram-positive bacteria | Disk diffusion method |
Case Studies
- Case Study on Myocardial Infarction:
- Cancer Cell Line Study:
Q & A
Q. What synthetic strategies are commonly employed for constructing the triazaspiro[4.5]decane core in this compound?
The synthesis of the triazaspiro core typically involves multi-step reactions, starting with cyclization of precursor amines or hydrazines with ketones or diketones. For example, spiro ring formation may utilize a Mannich-type reaction or nucleophilic substitution under controlled pH and temperature (40–80°C) to stabilize reactive intermediates. Solvent choice (e.g., dichloromethane or acetonitrile) and catalysts (e.g., triethylamine) are critical for optimizing yield . Subsequent functionalization (e.g., introducing the 4-chlorophenylmethyl group) often employs alkylation or acylation reactions, requiring inert atmospheres to prevent side reactions .
Q. How is the compound’s purity validated after synthesis?
Post-synthesis purification involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the target compound. Purity is confirmed via HPLC (C18 column, UV detection at 254 nm) and spectroscopic techniques:
- ¹H/¹³C NMR : Key signals include the methoxyacetyl methyl group (~δ 3.3 ppm in ¹H NMR) and spiro carbon resonances (~170–175 ppm in ¹³C NMR for carbonyl groups) .
- HRMS : Exact mass validation ensures correct molecular formula (e.g., C₂₃H₂₄ClN₃O₃ requires m/z 449.1478 [M+H]⁺) .
Advanced Research Questions
Q. What computational methods are used to predict the compound’s conformational stability and ligand-target interactions?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations (B3LYP/6-31G* basis set) model the spirocyclic structure’s rigidity and intramolecular hydrogen bonding. Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like GABA receptors or kinases, guided by the 4-chlorophenyl group’s hydrophobic interactions and the methoxyacetyl moiety’s hydrogen-bonding potential . Crystal structure data (e.g., monoclinic P2₁/c space group, β = 94.46°) from related analogs inform van der Waals radii and torsion angles for accurate modeling .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:
- Prodrug design : Masking the methoxyacetyl group with ester prodrugs to enhance membrane permeability .
- PK/PD modeling : Correlating plasma concentration (LC-MS/MS quantification) with target engagement (e.g., receptor occupancy assays) .
- Metabolite identification : Using hepatic microsome incubations (+NADPH) and UPLC-QTOF-MS to detect phase I/II metabolites that may deactivate the compound .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Asymmetric catalysis : Chiral auxiliaries or catalysts (e.g., BINOL-phosphoric acid) during spirocycle formation to control stereocenters .
- Process optimization : Transitioning from batch to flow chemistry for exothermic steps (e.g., acylation), ensuring consistent temperature and mixing .
- Crystallization-induced diastereomer resolution : Using enantiopure resolving agents (e.g., tartaric acid derivatives) to isolate the desired enantiomer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
